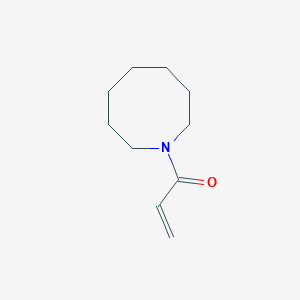

1-(1-Azocanyl)-2-propen-1-one

Description

1-(1-Azocanyl)-2-propen-1-one is a ketone derivative featuring an α,β-unsaturated carbonyl group conjugated to a seven-membered azocane (azepane) ring containing one nitrogen atom. This structure combines the reactivity of the enone system with the steric and electronic effects of the azocanyl group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(azocan-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C10H17NO/c1-2-10(12)11-8-6-4-3-5-7-9-11/h2H,1,3-9H2 |

InChI Key |

DJVFOLSWMAGGAH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azocanyl)-2-propen-1-one typically involves the reaction of azocane with propenone under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propenone, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azocanyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

Substitution: The azocane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated ketones.

Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(1-Azocanyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial biofilms by disrupting cell membrane integrity and interfering with essential metabolic pathways . The azocane ring plays a crucial role in its bioactivity, allowing it to interact with various biological targets.

Comparison with Similar Compounds

Optoelectronic Properties

- (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one: Exhibits nonlinear optical (NLO) properties due to charge transfer between thiophene rings and the enone system. Computed dipole moments and hyperpolarizabilities suggest utility in optoelectronics .

Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|

| 2-Propen-1-one,1-(3,4-diethoxyphenyl)-3-phenyl | 453.3 | 1.094 | 1.576 |

| 1-(1-Azocanyl)-2-propen-1-one (estimated) | ~300–350 | ~1.05–1.10 | ~1.50–1.55 |

The azocane ring likely reduces boiling point and density compared to aromatic propenones due to decreased molecular rigidity .

Cyclic Amine-Substituted Ketones

1-(1,4-Diazepan-1-yl)-2-methylpropan-1-one

- Features a diazepane ring (two nitrogen atoms) and a methyl group. Its molecular weight (170.25 g/mol) and polar surface area (35.5 Ų) suggest moderate solubility .

- Comparison : The single nitrogen in azocane may reduce hydrogen-bonding capacity compared to diazepane derivatives, affecting pharmacokinetics .

Q & A

Q. Basic

- Ventilation : Use fume hoods due to potential respiratory irritation.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Keep in amber vials at –20°C under inert gas to prevent polymerization .

How does the electronic structure influence reactivity in Michael addition reactions?

Advanced

The electron-deficient acryloyl group acts as a Michael acceptor. Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.